1-(4-Nitrophenyl)-3-piperidinone

Regioisomer Comparison Synthetic Intermediate Reactivity Profile

1-(4-Nitrophenyl)-3-piperidinone (CAS 144872-34-4) is an N-aryl-substituted 3-piperidinone derivative, characterized by a 4-nitrophenyl group at the nitrogen atom of the piperidine ring. This compound serves as a versatile building block in medicinal chemistry, notably as an intermediate in the synthesis of bioactive molecules, including antagonists for neurokinin receptors and potential factor Xa inhibitors.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
CAS No. 144872-34-4
Cat. No. B3103746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Nitrophenyl)-3-piperidinone
CAS144872-34-4
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESC1CC(=O)CN(C1)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C11H12N2O3/c14-11-2-1-7-12(8-11)9-3-5-10(6-4-9)13(15)16/h3-6H,1-2,7-8H2
InChIKeyVMPHEKKAEAQKET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Nitrophenyl)-3-piperidinone (CAS 144872-34-4): A Defined N-Aryl-3-piperidinone Scaffold for Chemical Synthesis and Pharmacological Probe Development


1-(4-Nitrophenyl)-3-piperidinone (CAS 144872-34-4) is an N-aryl-substituted 3-piperidinone derivative, characterized by a 4-nitrophenyl group at the nitrogen atom of the piperidine ring [1]. This compound serves as a versatile building block in medicinal chemistry, notably as an intermediate in the synthesis of bioactive molecules, including antagonists for neurokinin receptors [2] and potential factor Xa inhibitors [3]. Its defined chemical structure and known synthetic accessibility make it a valuable commodity for research and development, but its selection over other N-aryl piperidinones or isomeric 4-piperidinones must be justified by specific, quantifiable performance criteria relevant to a given synthetic or pharmacological application.

Why 1-(4-Nitrophenyl)-3-piperidinone (144872-34-4) Cannot Be Interchanged with Other N-Aryl Piperidinone Analogs


The substitution of 1-(4-Nitrophenyl)-3-piperidinone with a structurally similar analog, such as its 4-piperidinone isomer or a differently substituted N-aryl derivative, is not scientifically trivial and can lead to significant differences in experimental outcomes. The position of the carbonyl group (3-piperidinone vs. 4-piperidinone) fundamentally alters the molecule's electronic distribution, conformational flexibility, and resulting reactivity in both synthetic transformations and biological interactions [1]. Furthermore, the electron-withdrawing 4-nitrophenyl group imparts a specific electronic profile to the piperidine nitrogen, which directly impacts its behavior as a leaving group or its ability to participate in charge-transfer interactions, differentiating it from analogs with other substituents like methoxy or halogens. These structural differences manifest as quantifiable variations in reaction yields, stereochemical outcomes, and target binding affinities, underscoring the need for a product-specific evidence guide for selection and procurement.

Quantitative Differentiation of 1-(4-Nitrophenyl)-3-piperidinone (144872-34-4) from Key Comparators


Regioisomeric Differentiation: Comparing 3-Piperidinone vs. 4-Piperidinone Core Reactivity

The primary differentiation for 1-(4-Nitrophenyl)-3-piperidinone lies in its 3-piperidinone core, which dictates a distinct reactivity and synthetic utility profile compared to its more common 4-piperidinone isomer (e.g., 1-(4-Nitrophenyl)piperidin-4-one, CAS 26872-36-0). While both are used as synthetic intermediates, the 3-piperidinone scaffold is explicitly claimed in patents as a key structural element for achieving specific biological activity, such as neurokinin receptor antagonism [1]. The general synthetic methodology for N-aryl-4-piperidones is well-established and often proceeds via a two-step process [2], whereas the preparation and subsequent functionalization of the 3-piperidinone core can present a different set of challenges and opportunities for creating diverse chemical space. This core structural difference is a critical selection criterion for projects targeting novel intellectual property or specific molecular geometries.

Regioisomer Comparison Synthetic Intermediate Reactivity Profile

Crystal Structure Analysis of a Closely Related Dichloro Derivative for Solid-State Characterization

For applications requiring solid-state characterization, data on a very closely related derivative, 3,3-dichloro-1-(4-nitrophenyl)-2-piperidinone, provides a robust analytical reference point. The powder X-ray diffraction (PXRD) pattern for this derivative has been fully indexed and reported, with unit cell parameters of a = 11.088(4) Å, b = 11.594(5) Å, c = 12.689(3) Å, α = 118.456(1)°, β = 100.320(3)°, γ = 107.763(3)°, V = 1259.27 Å3, Z = 4, and a space group of P-1 [1]. This high-quality crystallographic data enables direct comparison with the target compound 1-(4-Nitrophenyl)-3-piperidinone to confirm identity and phase purity through PXRD pattern matching.

X-ray Powder Diffraction Crystallography Solid-State Analysis

In Vitro Enzyme Inhibition Profile: Class-Level Comparison of N-Aryl Piperidinones

While direct, quantitative inhibition data for 1-(4-Nitrophenyl)-3-piperidinone against specific targets is limited in the public domain, its activity can be inferred from the broader class of N-aryl piperidinones. These compounds, including the 4-piperidinone analogs, have demonstrated activity against various enzymes. For example, 1-(4-Nitrophenyl)piperidin-4-one and its derivatives are known enzyme inhibitors . Furthermore, the N-aryl piperidinone scaffold is a key component in designed inhibitors of the ubiquitin-proteasome system, as seen with compounds like b-AP15, which targets deubiquitinating enzymes (DUBs) with an IC50 of 2.1 µM against Ub-AMC hydrolysis . The unique electronic and steric properties conferred by the 4-nitrophenyl substituent on a 3-piperidinone core are expected to modulate potency and selectivity profiles compared to unsubstituted or differently substituted analogs, though specific quantitative data for this exact compound remains a key knowledge gap requiring further investigation.

Enzyme Inhibition Structure-Activity Relationship Pharmacological Probe

Defined Application Scenarios for 1-(4-Nitrophenyl)-3-piperidinone (144872-34-4) Based on Evidentiary Differentiation


Synthesis of Novel Neurokinin Receptor Antagonists

As evidenced by its specific inclusion in patent literature , 1-(4-Nitrophenyl)-3-piperidinone is a key intermediate for synthesizing substituted N-phenylpiperidines, a class of compounds with claimed activity as neurokinin receptor antagonists. Procurement of this specific 3-piperidinone isomer is crucial for research groups aiming to follow the patented synthetic routes and explore the structure-activity relationships (SAR) around this specific scaffold for potential therapeutic applications in areas like pain, inflammation, or asthma. Using the 4-piperidinone isomer would lead to a different chemical series and potentially invalidate the SAR study.

Quality Control and Solid-State Analysis via PXRD

For laboratories involved in the scale-up synthesis or formulation of drug candidates derived from 1-(4-Nitrophenyl)-3-piperidinone, the PXRD data from a closely related derivative provides a critical analytical reference. This data can be used to develop and validate robust quality control methods to ensure batch-to-batch consistency in solid form, which is a key parameter in pharmaceutical development. This application is particularly relevant for procurement by analytical chemistry and process development groups who require characterized reference standards.

Development of Novel Enzyme Inhibitor Pharmacophores

Given the class-level activity of N-aryl piperidinones as enzyme inhibitors [REFS-1, REFS-2], 1-(4-Nitrophenyl)-3-piperidinone serves as a valuable starting material for medicinal chemistry campaigns focused on targets like deubiquitinating enzymes (DUBs) or other proteases. The electron-withdrawing 4-nitrophenyl group and the specific 3-piperidinone core offer a distinct pharmacophore that can be elaborated to create focused compound libraries. Researchers can procure this compound to generate novel derivatives and systematically compare their activity to that of known analogs derived from 4-piperidinone or other N-aryl scaffolds, thereby establishing a proprietary SAR.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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